Guanylin(human)

pH-dependent receptor pharmacology GC-C agonist selectivity T84 cell cGMP accumulation

Guanylin(human) is the sole endogenous agonist for intestinal GC-C receptor studies requiring alkaline pH (~8.0) activity characteristic of the colorectal mucosa. Unlike uroguanylin (acidic pH optimum) or synthetic agonists linaclotide/plecanatide (engineered pH independence), only guanylin recapitulates physiological GC-C signaling in colorectal transport assays, GCC tumor suppressor axis investigations, and STa enterotoxin displacement studies. Its absolute dependence on disulfide bond integrity provides a unique tool for oxidative folding research. Select guanylin(human) to eliminate uncontrolled pH-activity variables in colorectal cancer models and cGMP accumulation experiments at pH 7.5–8.0.

Molecular Formula C58H87N15O21S4
Molecular Weight 1458.7 g/mol
Cat. No. B575349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanylin(human)
Molecular FormulaC58H87N15O21S4
Molecular Weight1458.7 g/mol
Structural Identifiers
InChIInChI=1S/C58H87N15O21S4/c1-8-25(2)43-56(91)69-36-21-97-98-24-39(58(93)94)65-40(77)19-61-55(90)44(29(6)74)73-54(89)38(68-48(83)27(4)62-46(81)26(3)63-51(86)35(18-31-11-13-32(76)14-12-31)67-47(82)28(5)64-52(36)87)23-96-95-22-37(53(88)66-34(50(85)72-43)15-16-42(79)80)70-57(92)45(30(7)75)71-41(78)20-60-49(84)33-10-9-17-59-33/h11-14,25-30,33-39,43-45,59,74-76H,8-10,15-24H2,1-7H3,(H,60,84)(H,61,90)(H,62,81)(H,63,86)(H,64,87)(H,65,77)(H,66,88)(H,67,82)(H,68,83)(H,69,91)(H,70,92)(H,71,78)(H,72,85)(H,73,89)(H,79,80)(H,93,94)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,43-,44-,45-/m0/s1
InChIKeyXPNQMTAYRNMRRD-RDJGHUJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanylin (human) for Research Procurement: Endogenous 15-Amino Acid GC-C Agonist with Colorectal-Specific pH Activity Profile


Guanylin (human) is an endogenous 15-amino acid peptide hormone (sequence: PGTCEICAYAACTGC) that serves as a paracrine agonist of intestinal guanylyl cyclase C (GC-C), also known as the heat-stable enterotoxin receptor (STaR) [1]. Secreted predominantly by goblet cells in the colorectal mucosa, guanylin binds to GC-C on the apical surface of intestinal epithelial cells, stimulating intracellular cyclic GMP (cGMP) accumulation and downstream regulation of electrolyte and fluid homeostasis [2]. The peptide contains four cysteine residues forming two specific disulfide bridges (Cys4-Cys12 and Cys7-Cys15), which are absolutely essential for biological activity . Guanylin (human) is available from commercial vendors as a synthetic peptide (≥95% purity, CAS 183200-12-6) for laboratory research applications in gastrointestinal physiology, colorectal cancer biology, and GC-C signaling studies . Notably, guanylin expression is among the most commonly lost gene products in colorectal tumorigenesis, positioning this peptide as a critical research tool for investigating the GCC tumor suppressor axis [3].

Why Guanylin (human) Cannot Be Substituted with Uroguanylin, Linaclotide, or Plecanatide in Colorectal-Focused Research


Despite targeting the same GC-C receptor, guanylin (human) exhibits a pH-dependent activity profile that is diametrically opposite to that of uroguanylin and fundamentally distinct from synthetic agonists linaclotide and plecanatide [1]. Specifically, guanylin is most potent at alkaline pH (~8.0) characteristic of the colorectal mucosa, whereas uroguanylin exhibits maximal activity at acidic pH (~5.0-6.0) found in the proximal small intestine [2]. This pH-selectivity is not merely an in vitro artifact but reflects the anatomical compartmentalization of endogenous expression—guanylin is predominantly expressed in colorectum, uroguanylin in proximal small intestine [3]. Synthetic agonists diverge further: linaclotide is engineered for pH-independent binding across pH 5-8, while plecanatide was deliberately designed to mimic uroguanylin's acidic pH preference [4]. Consequently, substituting guanylin with another GC-C agonist in colorectal cancer models, colonic epithelial transport studies, or experiments requiring neutral-to-alkaline pH activity introduces uncontrolled variables that fundamentally alter experimental outcomes. The quantitative evidence below substantiates these critical differentiation dimensions.

Quantitative Differentiation Evidence: Guanylin (human) Versus Uroguanylin and Synthetic GC-C Agonists


pH-Dependent Potency Inversion: Guanylin 100-Fold Less Potent than Uroguanylin at pH 5.0, More Potent at pH 8.0

In direct head-to-head comparison, guanylin and uroguanylin exhibit opposite pH-dependent potency profiles in T84 human colonic epithelial cells. At acidic mucosal pH 5.0 (characteristic of the proximal small intestine microclimate), uroguanylin is 100-fold more potent than guanylin in stimulating intracellular cGMP accumulation and transepithelial chloride secretion. Conversely, at alkaline pH 8.0 (characteristic of colorectal mucosa), guanylin is more potent than uroguanylin [1]. This pH inversion is mechanistically explained by receptor binding affinity changes: guanylin-binding affinities for GC-C are reduced by 100-fold at pH 5 versus pH 8, whereas uroguanylin affinities increase 10-fold under acidic conditions [2].

pH-dependent receptor pharmacology GC-C agonist selectivity T84 cell cGMP accumulation

Synthetic Agonist Differentiation: Linaclotide Is pH-Independent (EC50 99±17.5 nM at pH 7.0), Whereas Guanylin Activity Is Strictly pH-Dependent

In vitro comparative pharmacology reveals fundamental mechanistic divergence between endogenous guanylin and the synthetic GC-C agonist linaclotide. Linaclotide exhibits high-affinity, pH-independent binding to GC-C across the physiological pH range (pH 5-8), with a Ki of 1.23-1.64 nM and an EC50 of 99±17.5 nM for cGMP accumulation at pH 7.0 in T84 cells [1]. In contrast, guanylin receptor binding affinity is reduced 100-fold when pH drops from 8.0 to 5.0, rendering it essentially inactive under acidic conditions [2]. Furthermore, linaclotide is stable after 3-hour incubation in simulated gastric fluid (pH 1) and resistant to pepsin hydrolysis, whereas guanylin lacks this gastrointestinal stability profile [3]. The concentration of linaclotide required for 50% maximal activity (EC50) is approximately 8- to 10-fold lower than that of guanylin and uroguanylin at pH 7.0 [4].

synthetic GC-C agonist pharmacology linaclotide pH-independent receptor binding

Disulfide Bond Configuration Is Absolute Requirement for Guanylin Bioactivity: Oxidation Required, Reduction Eliminates cGMP Response

Guanylin contains four cysteine residues that must form two specific disulfide bridges (Cys4-Cys12 and Cys7-Cys15) for biological activity. Direct evidence from the original characterization study demonstrates that synthetic guanylin required oxidation for expression of bioactivity, and subsequent reduction of the oxidized peptide eliminated the effect on cGMP accumulation in T84 cells [1]. This absolute structural requirement contrasts with some synthetic GC-C agonists that incorporate alternative stabilizing modifications. Furthermore, folding studies reveal that the mature 15-amino acid guanylin peptide, in contrast to its prohormone proguanylin, cannot efficiently fold to its native disulfide connectivity upon oxidative folding in vitro, resulting almost completely in the formation of two inactive disulfide isomers [2].

peptide oxidative folding disulfide bond requirement bioactivity validation

Guanylin Expression Is Among the Most Commonly Lost Gene Products in Colorectal Carcinogenesis

Multiple independent studies have established that guanylin and uroguanylin are the most commonly lost gene products in colorectal carcinogenesis, while GC-C receptor expression is retained or overexpressed in tumors [1]. This selective hormone loss, but receptor retention, forms the basis of the paracrine hormone insufficiency hypothesis of colorectal cancer. In mechanistic studies, GCC-deficient mice (Gcc-/-) carrying ApcMin/+ mutations exhibited increased tumor incidence and multiplicity in the colon, demonstrating that GCC signaling functions as a tumor suppressor [2]. Conversely, transgenic guanylin expression or oral administration of GCC ligands reduces intestinal tumors in murine models [3]. GCC signaling reverses the tumorigenic phenotype of human colon cancer cells by regulating proliferation and metabolism [4].

colorectal cancer tumor suppressor axis hormone insufficiency hypothesis

Validated Research Applications of Guanylin (human) Based on Quantitative Differentiation Evidence


Colorectal Epithelial Physiology Studies Requiring pH 8.0-Alkaline Activity

For investigators studying GC-C-mediated electrolyte transport in the colorectal mucosa, guanylin (human) is the only appropriate endogenous agonist. At the alkaline pH (~8.0) characteristic of the colorectal luminal environment, guanylin is more potent than uroguanylin in stimulating cGMP accumulation and chloride secretion [1]. Use of uroguanylin in this context would produce submaximal activation, while synthetic agonists introduce pH-independent activity that does not recapitulate physiological regulation [2]. T84 cell-based cGMP accumulation assays with guanylin should be conducted at pH 7.5-8.0 to reflect endogenous colonic conditions.

Colorectal Cancer Tumor Suppressor Axis Mechanistic Studies

Guanylin (human) is essential for research investigating the GCC tumor suppressor axis, given that guanylin expression is among the most commonly lost gene products in colorectal carcinogenesis while GC-C receptor expression is retained [3]. Studies examining the effect of hormone restoration on tumor cell proliferation, metabolism, and genomic integrity require authentic guanylin—not synthetic therapeutic agonists—to model the endogenous paracrine signaling defect [4]. Experimental designs may include guanylin treatment of GC-C-expressing colon cancer cell lines (T84, Caco-2) to assess reversal of tumorigenic phenotype.

Disulfide-Dependent Peptide Bioactivity and Folding Studies

Guanylin serves as a model peptide for investigating disulfide bond formation requirements in bioactive peptides. Its absolute dependence on oxidation for activity—where reduction eliminates cGMP stimulation—makes it suitable for studies of oxidative folding mechanisms and disulfide isomer characterization [5]. The inability of the mature 15-mer peptide to efficiently adopt native disulfide connectivity in vitro, in contrast to its prohormone, provides a unique system for studying prosequence-mediated folding assistance [6].

Intestinal Fluid Homeostasis and Enterotoxin Receptor Pharmacology

As the endogenous ligand for the heat-stable enterotoxin (STa) receptor, guanylin is the natural comparator for studies of bacterial STa-mediated secretory diarrhea. Guanylin and STa share a common receptor binding region on GC-C, and guanylin displaces STa binding to T84 cells [7]. Researchers investigating enterotoxin receptor pharmacology or developing STa antagonists require guanylin as the physiological reference ligand against which exogenous agonists and antagonists are benchmarked.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guanylin(human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.